Cas no 623-81-4 (Diethyl sulfite)

Diethyl sulfite 化学的及び物理的性質
名前と識別子
-
- Diethyl sulfite
- DES
- Ethyl sulfite
-
- MDL: MFCD00009098
- インチ: 1S/C4H10O3S/c1-3-6-8(5)7-4-2/h3-4H2,1-2H3
- InChIKey: NVJBFARDFTXOTO-UHFFFAOYSA-N
- ほほえんだ: CCOS(=O)OCC
計算された属性
- せいみつぶんしりょう: 138.03500
- どういたいしつりょう: 138.035
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 8
- 回転可能化学結合数: 4
- 複雑さ: 65.7
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.7A^2
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
じっけんとくせい
- 色と性状: 透明無色液体
- 密度みつど: 1.077 g/mL at 25 °C(lit.)
1.078 g/mL at 25 °C - ふってん: 157°C(lit.)
- フラッシュポイント: 華氏温度:125.6°f
摂氏度:52°c - 屈折率: n20/D 1.414(lit.)
n20/D 1.414 - PSA: 54.74000
- LogP: 1.50380
- ようかいせい: まだ確定していません。
Diethyl sulfite セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H226-H315-H319
- 警告文: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- 危険物輸送番号:UN 1993 3/PG 3
- WGKドイツ:3
- 危険カテゴリコード: 10-36/37/38
- セキュリティの説明: S26-S36-S24/25-S16
- RTECS番号:WT3511000
-
危険物標識:
- 包装グループ:III
- ちょぞうじょうけん:かねんりょういき
- 包装カテゴリ:III
- 包装等級:III
- リスク用語:R10; R36/37/38
- セキュリティ用語:3.2
- 危険レベル:3.2
- 危険レベル:3.2
Diethyl sulfite 税関データ
- 税関コード:29209085
- 税関データ:
中国税関コード:
2920909090概要:
2920909090他の無機エステル(ハロゲン化水素のエステルを含まない)(その塩及びそのハロゲン化、スルホン化、硝化及び亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2920909090非金属の他の無機酸のエステル(ハロゲン化水素のエステルを除く)及びその塩、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Diethyl sulfite 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02336-100g |
Diethyl Sulfite |
623-81-4 | 95% | 100g |
$170 | 2023-09-07 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D808369-100g |
Diethyl sulfite |
623-81-4 | 98% | 100g |
1,188.00 | 2021-05-17 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011251-25g |
Diethyl sulfite |
623-81-4 | 98% | 25g |
¥260 | 2024-05-22 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275239-500g |
Diethyl sulfite |
623-81-4 | 98% | 500g |
¥3132.00 | 2024-05-06 | |
abcr | AB141704-500 g |
Diethyl sulfite, 98%; . |
623-81-4 | 98% | 500 g |
€428.10 | 2023-07-20 | |
eNovation Chemicals LLC | D758127-100g |
Diethyl Sulfite |
623-81-4 | 98.0% | 100g |
$275 | 2023-05-17 | |
SHENG KE LU SI SHENG WU JI SHU | sc-486313-25 g |
Diethyl sulfite, |
623-81-4 | 25g |
¥511.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275239-100g |
Diethyl sulfite |
623-81-4 | 98% | 100g |
¥1130.00 | 2024-05-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-486313-25g |
Diethyl sulfite, |
623-81-4 | 25g |
¥511.00 | 2023-09-05 | ||
A2B Chem LLC | AB45905-500g |
Diethyl Sulfite |
623-81-4 | >98.0%(GC) | 500g |
$312.00 | 2024-04-19 |
Diethyl sulfite 関連文献
-
Shaohua Gou,Yang He,Yongtao Ma,Shan Luo,Qin Zhang,Dong Jing,Qipeng Guo RSC Adv. 2015 5 51549
-
Mark D. Driver,Christopher A. Hunter Phys. Chem. Chem. Phys. 2020 22 11967
-
Jianwen Liu,Sicong He,Shaoqing Liu,Shiquan Wang,Jiujun Zhang J. Mater. Chem. A 2022 10 22929
-
Shiwei Li,Shaohua Gou,Xin Chen,Ming Duan New J. Chem. 2018 42 6848
-
Renjie Chen,Yan Chen,Lu Zhu,Qizhen Zhu,Feng Wu,Li Li J. Mater. Chem. A 2015 3 6366
-
6. The generation, stability, dissociation and ion/molecule chemistry of sulfinyl cations in the gas phaseFábio Cesar Gozzo,Ana Elisa P. M. Sorrilha,Marcos N. Eberlin J. Chem. Soc. Perkin Trans. 2 1996 587
-
Lan Xia,Linpo Yu,Di Hu,George Z. Chen Mater. Chem. Front. 2017 1 584
-
Ying-Qiong Guo,Fan Chen,Chen-Liang Deng,Xing-Guo Zhang Chem. Commun. 2021 57 1923
-
Cheng Zhong,Yida Deng,Wenbin Hu,Jinli Qiao,Lei Zhang,Jiujun Zhang Chem. Soc. Rev. 2015 44 7484
-
Shiyou Li,Wei Zhao,Yangyu Zhao,Xiaopeng Li,Xiaoling Cui RSC Adv. 2013 3 14942
Diethyl sulfiteに関する追加情報
Diethyl sulfite (CAS No. 623-81-4): Applications and Recent Research Developments
Diethyl sulfite, with the chemical formula C4H10O2S, is an important organic compound widely recognized for its utility in various chemical transformations. Its CAS number, CAS No. 623-81-4, uniquely identifies it in the chemical industry and research communities. This compound has garnered significant attention due to its role as a sulfating agent, a reagent in organic synthesis, and a precursor in the production of fine chemicals. The increasing demand for specialized chemicals in pharmaceuticals and agrochemicals has positioned Diethyl sulfite as a key player in modern chemical manufacturing.
The primary significance of Diethyl sulfite lies in its ability to facilitate the introduction of sulfate groups into organic molecules. This property makes it invaluable in the synthesis of pharmaceutical intermediates, where precise functionalization is crucial. Recent studies have highlighted its application in the preparation of sulfated polysaccharides, which are widely used as thickeners, stabilizers, and drug carriers. The ability of Diethyl sulfite to efficiently introduce sulfate moieties has opened new avenues in biopolymer chemistry, particularly in the development of biodegradable materials and hydrogels.
In addition to its role as a sulfating agent, Diethyl sulfite has been explored as a reagent in organic synthesis for its ability to participate in various reaction pathways. One notable application is its use in the synthesis of esters and ethers through nucleophilic substitution reactions. The compound’s reactivity with alcohols and phenols has been leveraged to produce high-purity derivatives for use in fragrances, flavors, and specialty chemicals. These derivatives often exhibit enhanced stability and improved sensory properties, making them highly sought after in the consumer goods industry.
The pharmaceutical industry has also shown interest in Diethyl sulfite due to its potential applications in drug development. Research has demonstrated its utility in the synthesis of sulfonamide derivatives, which are known for their antimicrobial and anti-inflammatory properties. By serving as a precursor for these bioactive molecules, Diethyl sulfite contributes to the creation of novel therapeutic agents that address unmet medical needs. Furthermore, its role in generating complex molecular architectures has been instrumental in the development of protease inhibitors and other enzyme-targeting drugs.
The agrochemical sector has not been left out either, with studies indicating that Diethyl sulfite can be employed in the production of plant growth regulators and soil conditioners. These products enhance crop yield by improving nutrient uptake and soil fertility. The compound’s ability to modify organic structures at a molecular level allows for the development of agrochemicals that are more effective and environmentally friendly compared to traditional alternatives.
In recent years, advancements in green chemistry have prompted researchers to explore sustainable methods for synthesizing Diethyl sulfite. Efforts have focused on developing catalytic processes that minimize waste and reduce energy consumption. For instance, the use of heterogeneous catalysts has been shown to improve reaction efficiency while maintaining high selectivity. Such innovations align with global sustainability goals and contribute to the responsible production of essential chemicals.
The analytical chemistry community has also benefited from the use of Diethyl sulfite as an internal standard or derivatization agent. Its stable molecular structure and well-defined spectroscopic properties make it an ideal candidate for quantitative analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These applications enhance the accuracy and reliability of analytical results, particularly in complex mixtures where precise quantification is required.
The future prospects of Diethyl sulfite are promising, with ongoing research uncovering new applications across multiple industries. As synthetic methodologies continue to evolve, so too will the ways in which this compound is utilized. Its versatility as a sulfating agent, reagent, and precursor ensures that it will remain a cornerstone of modern chemical research for years to come.
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